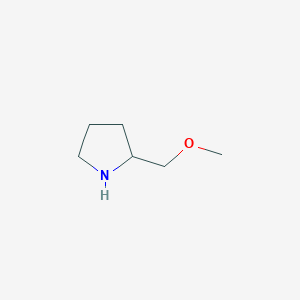
(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methylcyclopropanecarboxylic acid is an organic compound used in the structure-activity studies of small carboxylic acids (SCAs). It has also been used in the identification of selective orthosteric ligands for both free fatty acid receptor 2 (FFA2) and free fatty acid receptor 3 (FFA3) .
Molecular Structure Analysis
The molecular structure of 1-Methylcyclopropanecarboxylic acid is represented by the SMILES stringCC1(CC1)C(O)=O . The InChI key is DIZKLZKLNKQFGB-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
1-Methylcyclopropanecarboxylic acid is a solid substance with a boiling point of 183-185 °C (lit.) and a melting point of 30-32 °C (lit.) .Mécanisme D'action
Safety and Hazards
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "Methanol", "Sodium hydride", "Cyclopropane", "Bromine", "Sodium borohydride", "Sodium hydroxide", "Chloroacetic acid" ], "Reaction": [ "Step 1: Methanol is reacted with sodium hydride to form sodium methoxide.", "Step 2: Cyclopropane is brominated using bromine to form 1-bromocyclopropane.", "Step 3: 1-bromocyclopropane is reacted with sodium methoxide to form (1R,2S)-2-methoxymethylcyclopropane.", "Step 4: Sodium borohydride is used to reduce the carbonyl group of (1R,2S)-2-methoxymethylcyclopropane to form the corresponding alcohol.", "Step 5: Sodium hydroxide is used to hydrolyze the ester group of the alcohol to form (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid.", "Step 6: Chloroacetic acid is used to esterify the carboxylic acid group of (1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid to form the corresponding methyl ester." ] } | |
Numéro CAS |
2137036-19-0 |
Nom du produit |
(1R,2S)-2-(methoxymethyl)cyclopropane-1-carboxylic acid |
Formule moléculaire |
C6H10O3 |
Poids moléculaire |
130.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



